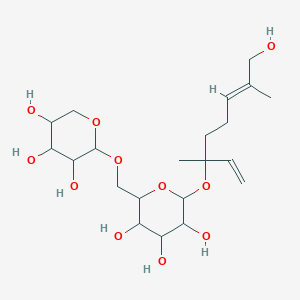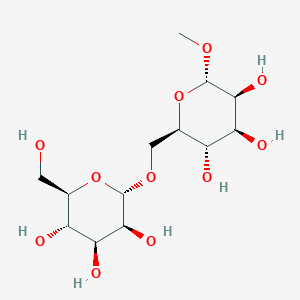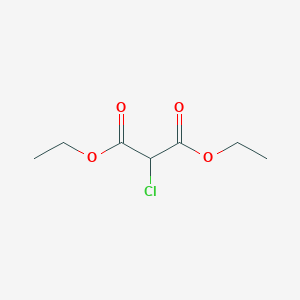
L-核糖-1,4-内酯
描述
L-ribono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C5H8O5. It is a five-membered ring structure derived from ribonic acid. This compound is significant in various biochemical processes and serves as a building block for the synthesis of numerous bioactive compounds and natural products .
科学研究应用
L-ribono-1,4-lactone has a wide range of applications in scientific research:
作用机制
Target of Action
L-ribono-1,4-lactone is a type of carbohydrate-based lactone . It is known to interact with enzymes from the amidohydrolase superfamily, such as BmulJ_04915 from Burkholderia multivorans . These enzymes are capable of hydrolyzing a series of sugar lactones, including L-ribono-1,4-lactone .
Mode of Action
The interaction of L-ribono-1,4-lactone with its target enzymes involves the hydrolysis of the lactone . This process results in the breakdown of the lactone into its constituent parts, which can then be utilized in various biochemical processes.
Biochemical Pathways
The hydrolysis of L-ribono-1,4-lactone by enzymes from the amidohydrolase superfamily is part of a potential system of catabolism of small 1,4-lactone-5-phosphate sugars . These sugars are a potential energy source for organisms .
Result of Action
The hydrolysis of L-ribono-1,4-lactone results in the production of smaller molecules that can be used in various biochemical processes . This can contribute to the energy metabolism of organisms .
生化分析
Biochemical Properties
L-ribono-1,4-lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of aldonolactones, other related monocyclic lactones, and bicyclic systems . The nature of these interactions is largely dependent on the reactivity of the lactone functionality of L-ribono-1,4-lactone .
Molecular Mechanism
The molecular mechanism of action of L-ribono-1,4-lactone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to interact with enzymes involved in the synthesis of aldonolactones .
Temporal Effects in Laboratory Settings
It is known that L-ribono-1,4-lactone is a valuable family of synthons for diverse types of transformations .
Metabolic Pathways
L-ribono-1,4-lactone is involved in several metabolic pathways. It interacts with enzymes or cofactors in the synthesis of aldonolactones and other related monocyclic lactones . These interactions could potentially affect metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: L-ribono-1,4-lactone can be synthesized through several methods:
Selective Anomeric Oxidation: This method involves the oxidation of unprotected aldoses with bromine.
Dehydrogenation of Alditols and Aldoses: This process is catalyzed by a transition metal complex in the presence of a hydrogen acceptor.
Oxidation Protocols: Protected aldoses with a free anomeric hydroxyl group can be converted into aldonolactones using chromium (VI) reagents or DMSO-based oxidizing systems.
Industrial Production Methods: Industrial production of L-ribono-1,4-lactone often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts such as Pd/C, Au/C, or a combination of Bi-Pd/C .
化学反应分析
Types of Reactions: L-ribono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lactones and acids.
Reduction: The compound can be reduced to its corresponding alditol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, and DMSO-based systems are commonly used.
Reduction: Catalytic hydrogenation is often employed.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include different aldonolactones, alditols, and substituted derivatives .
相似化合物的比较
- D-ribono-1,4-lactone
- D-glucono-1,5-lactone
- L-arabino-1,4-lactone
Comparison: L-ribono-1,4-lactone is unique due to its specific interaction with certain enzymes and its role as a precursor for nucleoside analogues. Compared to D-ribono-1,4-lactone and D-glucono-1,5-lactone, L-ribono-1,4-lactone has distinct biochemical properties and applications .
属性
IUPAC Name |
(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-HZLVTQRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of L-ribono-1,4-lactone being a substrate for enzymes like Lmo2620 and Bh0225?
A1: While the specific biological role of L-ribono-1,4-lactone itself isn't detailed in the research [], its identification as a substrate for enzymes Lmo2620 and Bh0225 offers valuable insights. These enzymes belong to the amidohydrolase superfamily (AHS) and are found in bacteria like Listeria monocytogenes and Bacillus halodurans []. This discovery suggests that L-ribono-1,4-lactone, or closely related phosphorylated sugar lactones, might play a role in the metabolism of these bacteria. Further research is needed to elucidate the precise metabolic pathways involving L-ribono-1,4-lactone and the implications for the survival and virulence of these bacterial species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


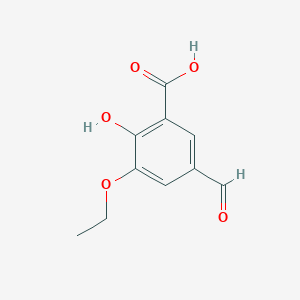
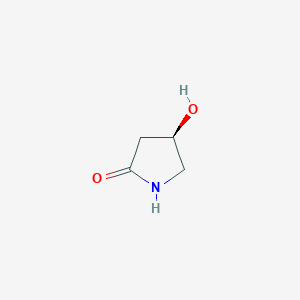

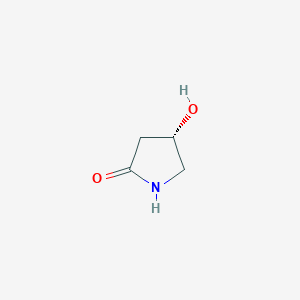

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)
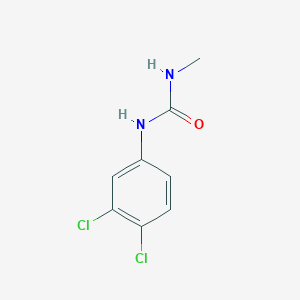

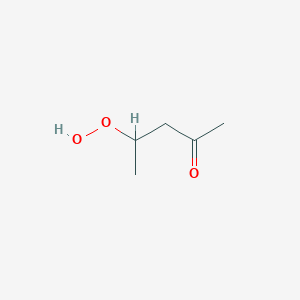
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)
